2-(Diethylamino)-2',6'-butyroxylidide hydrochloride
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Overview
Description
2-(Diethylamino)-2’,6’-butyroxylidide hydrochloride is a chemical compound known for its applications in various chemical processes. It is a hydrochloride salt with the molecular formula C13H22ClNO. This compound is often used in the synthesis of other chemicals and has significant applications in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-2’,6’-butyroxylidide hydrochloride typically involves the reaction of 2,6-dimethylaniline with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 2-(Diethylamino)-2’,6’-butyroxylidide hydrochloride involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or distillation to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-2’,6’-butyroxylidide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(Diethylamino)-2’,6’-butyroxylidide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological systems and processes.
Medicine: Utilized in the development of pharmaceutical drugs and treatments.
Industry: Applied in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-2’,6’-butyroxylidide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)-2’,6’-butyroxylidide hydrochloride
- 2-(Diethylamino)ethyl chloride hydrochloride
- 2-(Diethylamino)ethanol
Uniqueness
2-(Diethylamino)-2’,6’-butyroxylidide hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for particular applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and its effectiveness in scientific research distinguish it from similar compounds.
Properties
CAS No. |
58345-48-5 |
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Molecular Formula |
C16H27ClN2O |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
[1-(2,6-dimethylanilino)-1-oxobutan-2-yl]-diethylazanium;chloride |
InChI |
InChI=1S/C16H26N2O.ClH/c1-6-14(18(7-2)8-3)16(19)17-15-12(4)10-9-11-13(15)5;/h9-11,14H,6-8H2,1-5H3,(H,17,19);1H |
InChI Key |
ZKVDZTJLEAYWEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC=C1C)C)[NH+](CC)CC.[Cl-] |
Origin of Product |
United States |
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